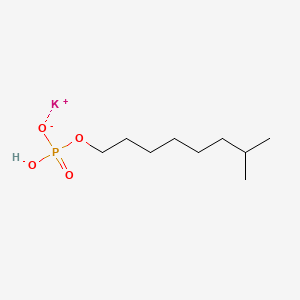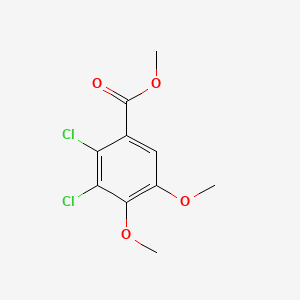
Methyl 2,3-dichloro-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dichloro-4,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is a derivative of benzoic acid, featuring two chlorine atoms and two methoxy groups attached to the benzene ring. It is primarily used in chemical research and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-4,5-dimethoxybenzoate typically involves the esterification of 2,3-dichloro-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3-dichloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding the corresponding dimethoxybenzoate.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include amine or thiol derivatives of the original compound.
Reduction: Products include 2,3-dimethoxybenzoate.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
Methyl 2,3-dichloro-4,5-dimethoxybenzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dichloro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methoxy groups play a crucial role in binding to these targets, affecting their activity and leading to the desired chemical or biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 3,5-dimethoxybenzoate: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Methyl 2,4-dimethoxybenzoate: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate): Contains a hydroxyl group, which significantly alters its reactivity and applications.
Uniqueness: Methyl 2,3-dichloro-4,5-dimethoxybenzoate is unique due to the presence of both chlorine atoms and methoxy groups on the benzene ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific chemical transformations and applications that other similar compounds cannot achieve.
Propriétés
Numéro CAS |
108544-99-6 |
|---|---|
Formule moléculaire |
C10H10Cl2O4 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
methyl 2,3-dichloro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-14-6-4-5(10(13)16-3)7(11)8(12)9(6)15-2/h4H,1-3H3 |
Clé InChI |
CFWZDCNUVIGADU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)OC)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


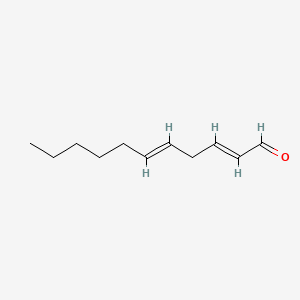
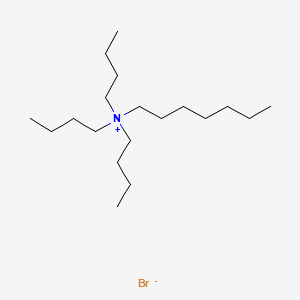
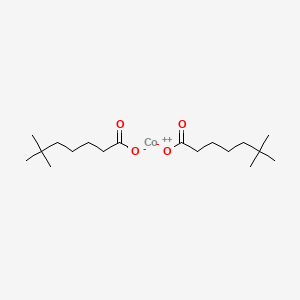

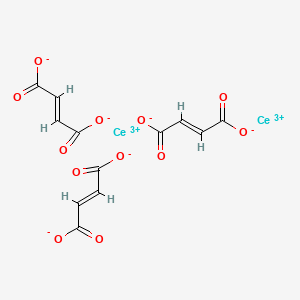
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
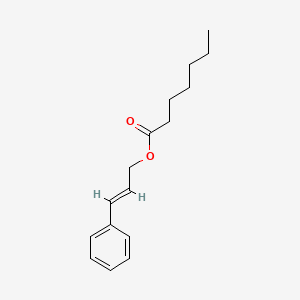




![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
